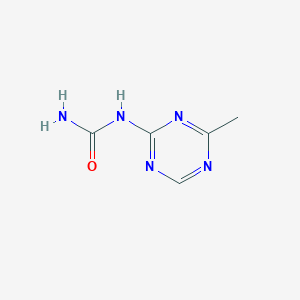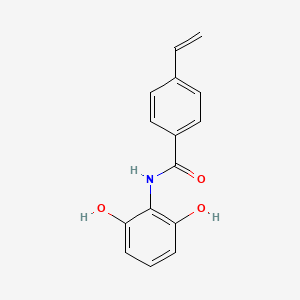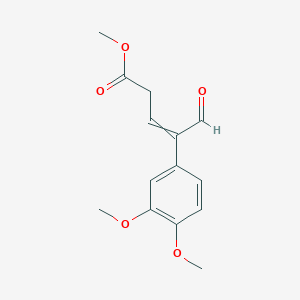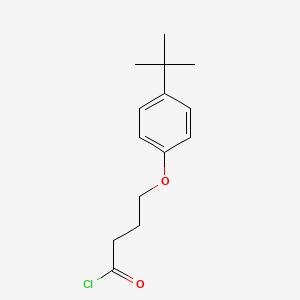![molecular formula C16H13NOS B12593902 Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one CAS No. 634153-14-3](/img/structure/B12593902.png)
Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their rigid and three-dimensional structures. The presence of both pyrrolidine and thioxanthene moieties in its structure makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one typically involves multi-component reactions. One common method is the [3+2] cycloaddition reaction of azomethine ylides with suitable dipolarophiles. Azomethine ylides can be generated in situ from the reaction of isatin with amino acids such as sarcosine or proline . The reaction is usually carried out in the presence of a catalyst under mild heating conditions to achieve good yields.
Industrial Production Methods
Industrial production of Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The deposition method and mild heating are crucial factors for product formation .
化学反応の分析
Types of Reactions
Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one involves its interaction with specific molecular targets and pathways. The compound’s rigid spirocyclic structure allows it to fit into binding sites of enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Spiro[pyrrolidine-3,3’-oxindole]: Known for its anticancer properties and ability to induce apoptotic cell death in cancer cells.
Spiro[pyrrolidine-3,2’-oxindole]: Exhibits similar biological activities but with different structural features and reactivity.
Uniqueness
Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one stands out due to the presence of the thioxanthene moiety, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials with enhanced performance and specificity.
特性
CAS番号 |
634153-14-3 |
|---|---|
分子式 |
C16H13NOS |
分子量 |
267.3 g/mol |
IUPAC名 |
spiro[pyrrolidine-4,9'-thioxanthene]-2-one |
InChI |
InChI=1S/C16H13NOS/c18-15-9-16(10-17-15)11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18) |
InChIキー |
KLRUXWXQKBUPID-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NCC12C3=CC=CC=C3SC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)


propanedinitrile](/img/structure/B12593841.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)
![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)
![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)

![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
germane](/img/structure/B12593878.png)



